molecular formula C21H23BrN4O3 B4340982 N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

Cat. No.: B4340982
M. Wt: 459.3 g/mol
InChI Key: GIPAKAYVBKGAME-UHFFFAOYSA-N
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Description

N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a unique structure combining an adamantyl group, a benzamide moiety, and a substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Substitution: Formation of various substituted pyrazole derivatives.

    Reduction: Formation of the corresponding amine derivative.

Scientific Research Applications

N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to the combination of its adamantyl group, benzamide moiety, and substituted pyrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(2-adamantyl)-3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O3/c22-18-11-25(24-20(18)26(28)29)10-12-2-1-3-15(5-12)21(27)23-19-16-6-13-4-14(8-16)9-17(19)7-13/h1-3,5,11,13-14,16-17,19H,4,6-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPAKAYVBKGAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC(=C4)CN5C=C(C(=N5)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
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N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
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N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
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N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
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N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
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N-(2-ADAMANTYL)-3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

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